

# A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran-5-Carboxylic Acid

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## Compound of Interest

**Compound Name:** 2,3-Dihydrobenzofuran-5-Carboxylic Acid

**Cat. No.:** B1298115

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This technical guide provides an in-depth overview of **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, a significant heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and applications, particularly within medicinal chemistry.

## Chemical Identification and Properties

**2,3-Dihydrobenzofuran-5-Carboxylic Acid** is a heterocyclic organic compound featuring a benzofuran core structure.<sup>[1]</sup> This structure consists of a fused benzene and a dihydrofuran ring, with a carboxylic acid functional group attached at the 5-position.<sup>[1]</sup> Its unique molecular architecture makes it a valuable building block in various scientific fields, including pharmaceuticals and materials science.<sup>[1][2]</sup>

The compound is officially identified by the Chemical Abstracts Service (CAS) with the number 76429-73-7.<sup>[1][3][4][5]</sup> This unique identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, to ensure unambiguous identification in scientific literature and databases.<sup>[1]</sup>

Table 1: Core Identification and Physicochemical Properties

Identifier	Value
CAS Number	76429-73-7 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
IUPAC Name	2,3-dihydro-1-benzofuran-5-carboxylic acid <a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	164.16 g/mol <a href="#">[1]</a>
Synonyms	2,3-Dihydrobenzo[b]furan-5-carboxylic acid <a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	YXYOLVAXVPOIMA-UHFFFAOYSA-N <a href="#">[1]</a>
Canonical SMILES	C1COC2=C1C=C(C=C2)C(=O)O <a href="#">[1]</a>
Purity (Typical)	≥97% <a href="#">[3]</a> <a href="#">[6]</a>
Storage Conditions	2-8°C, in a cool, dry place with the container sealed. <a href="#">[4]</a> <a href="#">[6]</a>

## Synthesis and Experimental Protocols

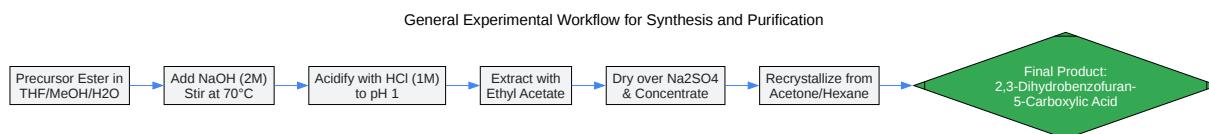
The synthesis of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** can be achieved through several routes. Common strategies include the cyclization of phenolic compounds, oxidation of dihydrobenzofurans, and carboxylation reactions using appropriate precursors and catalysts.[\[1\]](#) Below is a representative experimental protocol for the hydrolysis of an ester precursor, a common final step in multi-step syntheses.

### Experimental Protocol: Ester Hydrolysis to Carboxylic Acid

This procedure is adapted from a general method for the hydrolysis of benzofuran carboxylate esters.[\[7\]](#)

- **Dissolution:** Dissolve the corresponding ester precursor (e.g., ethyl 2,3-dihydrobenzofuran-5-carboxylate) (1.0 equiv.) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water (typically in a 1:1:1 ratio).[\[7\]](#)
- **Saponification:** Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2 M solution, 4.0 equiv.), to the reaction mixture.[\[7\]](#)

- Reaction: Stir the resulting solution at an elevated temperature (e.g., 70°C) overnight, preferably under an inert nitrogen atmosphere to prevent side reactions.[7]
- Acidification: After cooling, carefully acidify the reaction mixture to a pH of 1 using a strong acid like hydrochloric acid (HCl, 1 M solution). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[7]
- Isolation and Purification:
  - Remove the organic solvents (THF, MeOH) under reduced pressure to enhance product precipitation.[7]
  - If the product does not fully precipitate, perform an extraction with an organic solvent such as ethyl acetate (3 x 15 mL).[7]
  - Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate in vacuo to yield the crude **2,3-Dihydrobenzofuran-5-Carboxylic Acid**.[7][8]
  - Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane.[8]



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A generalized workflow for the synthesis and purification of the target compound.

## Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[9] **2,3-**

**Dihydrobenzofuran-5-Carboxylic Acid**, in particular, serves as a crucial intermediate and building block for the synthesis of novel therapeutic agents.[\[1\]](#)[\[2\]](#)[\[10\]](#)

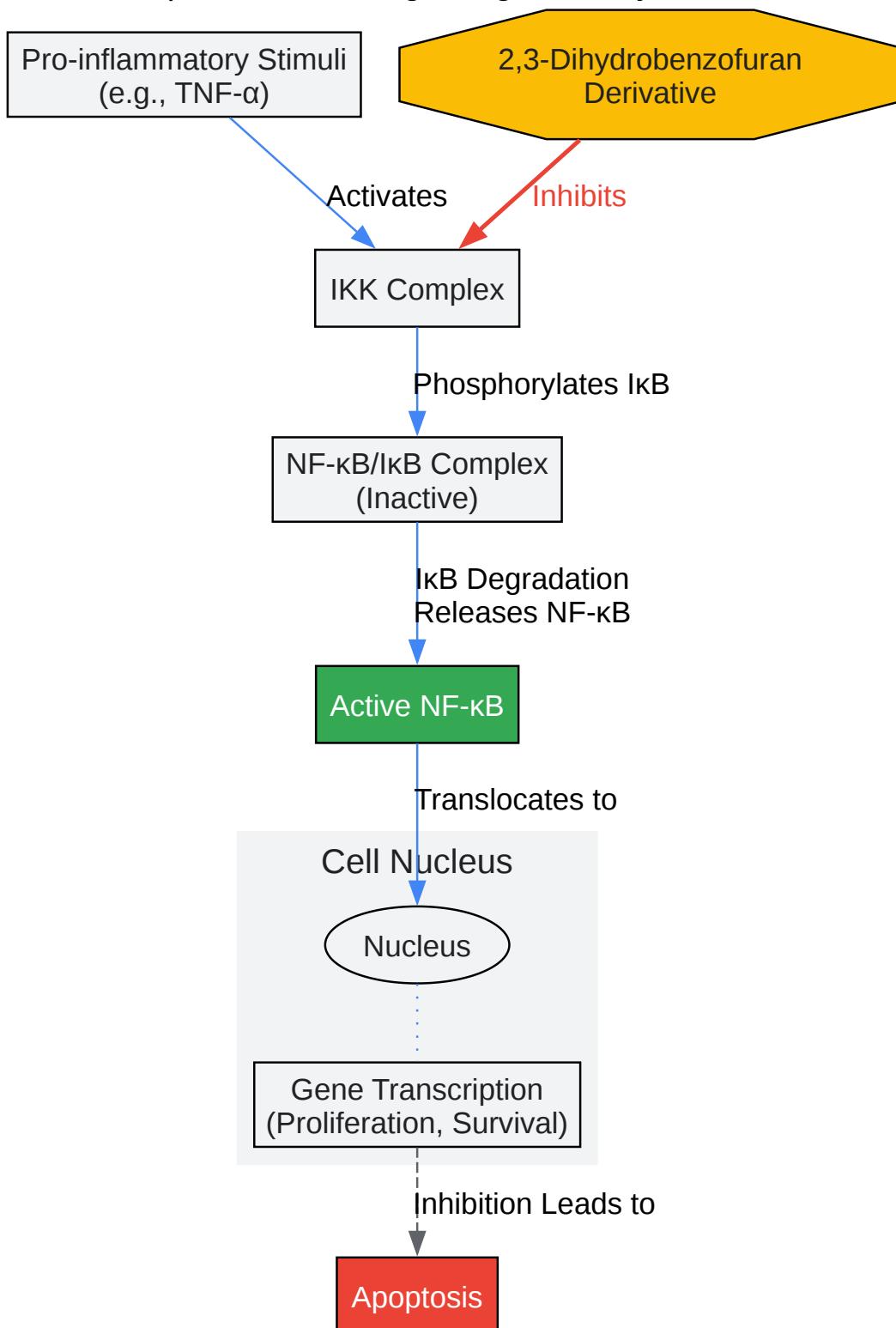
Key Therapeutic Areas:

- Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents.[\[1\]](#)[\[2\]](#)[\[10\]](#) Research has shown that these derivatives can be cytotoxic to various cancer cell lines, including colon (HCT-15), gastric (NUGC-3), and lung (NCI-H23) cancer cells.[\[11\]](#)
- G Protein-Coupled Receptor (GPCR) Targeting: The molecule is used as a scaffold for developing new drugs that target GPCRs, which are implicated in a wide array of diseases.[\[1\]](#)[\[10\]](#)
- Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties.[\[9\]](#) Some studies indicate that they can inhibit the production of nitric oxide, a key mediator in inflammatory processes.[\[9\]](#)

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for the anticancer effects of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[\[1\]](#)[\[10\]](#) The NF-κB pathway is critically involved in regulating cancer cell proliferation and survival.[\[1\]](#) By inhibiting this pathway, these compounds can induce programmed cell death (apoptosis) in cancer cells, highlighting their therapeutic potential.[\[1\]](#)[\[9\]](#)

## Simplified NF-κB Signaling Pathway Inhibition

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Inhibition of the NF-κB pathway by a dihydrobenzofuran derivative.

# Spectroscopic Data Interpretation

Structural elucidation of **2,3-Dihydrobenzofuran-5-Carboxylic Acid** and its derivatives relies heavily on spectroscopic methods.

- Infrared (IR) Spectroscopy: Carboxylic acids exhibit two highly characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300  $\text{cm}^{-1}$  and a strong C=O (carbonyl) stretch between 1710 and 1760  $\text{cm}^{-1}$ .<sup>[12]</sup> The conjugated nature of the carbonyl group in this molecule would place the C=O absorption in the lower end of this range.<sup>[12]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often near 12 ppm.<sup>[12]</sup> The protons on the dihydrofuran ring (at positions 2 and 3) and the aromatic protons would appear in their respective characteristic regions, with coupling patterns providing structural information.
  - $^{13}\text{C}$  NMR: The carbon of the carboxyl group is expected to resonate in the range of 165–185 ppm.<sup>[12]</sup>

This guide consolidates essential technical data for **2,3-Dihydrobenzofuran-5-Carboxylic Acid**, providing a foundation for its use in research and development. Its versatile structure continues to make it a compound of high interest in the pursuit of novel materials and therapeutics.

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